methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C10H15BrN2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 4-bromo-3-(2-methylpropyl)-1-methyl-1H-pyrazole and ethyl acetoacetate.
Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous media.
Major Products Formed
Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives with different functional groups.
Reduction: Reduced pyrazole derivatives with altered oxidation states.
Hydrolysis: 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is explored for its potential use in the development of herbicides, fungicides, and insecticides.
Materials Science: It is investigated for its role in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with various biological pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole: Lacks the carboxylate group.
1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate: Lacks the bromine atom.
Uniqueness
Methyl 4-bromo-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-6(2)5-7-8(11)9(10(14)15-4)13(3)12-7/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDWWADDMIEMNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1Br)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132523 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(2-methylpropyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401319-41-2 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(2-methylpropyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401319-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-methyl-3-(2-methylpropyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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